A Comprehensive Spectroscopic Guide to 3,3-Difluoro-2,2-dimethyl-1-indanone: An In-Depth Technical Analysis
A Comprehensive Spectroscopic Guide to 3,3-Difluoro-2,2-dimethyl-1-indanone: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral characteristics of the novel compound 3,3-difluoro-2,2-dimethyl-1-indanone. While experimental data for this specific molecule is not widely available, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and a thorough explanation of the underlying scientific principles is provided to offer a comprehensive understanding for researchers in synthetic chemistry and drug development.
Introduction: The Significance of 3,3-Difluoro-2,2-dimethyl-1-indanone
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of gem-difluoro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 3,3-difluoro-2,2-dimethyl-1-indanone, combines the indanone core with a gem-difluoro and a gem-dimethyl group, making it a compound of interest for synthetic and medicinal chemists. Accurate spectral characterization is paramount for confirming the successful synthesis and purity of such novel compounds. This guide serves as a predictive framework for the spectral analysis of this molecule.
Molecular Structure and Numbering
To facilitate the discussion of spectral data, the following IUPAC numbering system for the 3,3-difluoro-2,2-dimethyl-1-indanone ring system will be used.
Caption: IUPAC Numbering of 3,3-Difluoro-2,2-dimethyl-1-indanone.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like oxygen and fluorine causing deshielding and a downfield shift. Spin-spin coupling between neighboring protons results in signal splitting, providing information about the connectivity of atoms.
Predicted ¹H NMR Spectral Data
The structure of 3,3-difluoro-2,2-dimethyl-1-indanone suggests a relatively simple ¹H NMR spectrum, dominated by signals from the aromatic protons and the methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic (H4, H5, H6, H7) | 7.4 - 7.9 | m | N/A | The aromatic protons will appear as a complex multiplet in the typical downfield region for aromatic compounds. The exact shifts and multiplicities will depend on the substitution pattern and coupling with each other.[1] |
| Methyl (2 x CH₃) | ~1.4 | s | N/A | The two methyl groups at the C2 position are equivalent and have no adjacent protons, resulting in a singlet. The presence of the nearby fluorine atoms may cause a slight downfield shift compared to non-fluorinated analogs. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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Tune and shim the probe for the specific sample.
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Acquire a standard one-dimensional ¹H spectrum.
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Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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Integrate the signals to determine the relative number of protons.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon atom. Carbon atoms bonded to electronegative atoms like fluorine will exhibit characteristic splitting (C-F coupling).
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, Hz) | Rationale |
| C=O (C1) | 195 - 205 | t | ~20-30 | The carbonyl carbon is significantly deshielded. It will likely appear as a triplet due to two-bond coupling with the two fluorine atoms.[2] |
| C(CH₃)₂ (C2) | 45 - 55 | t | ~20-25 | This quaternary carbon will be split into a triplet by the two adjacent fluorine atoms. |
| CF₂ (C3) | 115 - 125 | t | ~250-300 | The carbon directly bonded to two fluorine atoms will be significantly downfield and will appear as a triplet with a large one-bond C-F coupling constant. |
| Aromatic (C3a, C7a) | 130 - 150 | m | The quaternary aromatic carbons will have complex splitting patterns due to coupling with both aromatic protons and the fluorines. | |
| Aromatic (C4, C5, C6, C7) | 120 - 140 | m | The protonated aromatic carbons will appear in the typical aromatic region.[1] | |
| Methyl (2 x CH₃) | 25 - 35 | q | ~1-5 | The methyl carbons may show small quartet splitting due to three-bond coupling to the fluorine atoms, although this may not be resolved. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
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Data Acquisition:
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Acquire a standard proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 220-250 ppm, a large number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O stretch | 1720 - 1740 | Strong | The carbonyl group of the indanone will show a strong absorption in this region. The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber compared to a non-fluorinated analog. |
| C-F stretch | 1000 - 1200 | Strong | The C-F bonds will give rise to strong absorptions in the fingerprint region. |
| Aromatic C=C stretch | 1450 - 1600 | Medium | Characteristic stretching vibrations of the benzene ring. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds of the methyl groups. |
Experimental Protocol: IR Spectroscopy
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Sample Preparation:
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Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.
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Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
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ATR: Place a small amount of the sample directly on the ATR crystal.
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum (of the empty sample holder or pure solvent).
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Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) provides the molecular weight of the compound. Fragmentation patterns give information about the structure of the molecule.
Predicted Mass Spectrometry Data
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Molecular Ion (M⁺): The calculated exact mass of C₁₁H₁₀F₂O is 196.0699. A high-resolution mass spectrometer should detect a peak at or very near this m/z value.
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Major Fragmentation Pathways:
Caption: Predicted Fragmentation Pathway for 3,3-Difluoro-2,2-dimethyl-1-indanone.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Data Acquisition:
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Introduce the sample into the ion source.
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Acquire data over a suitable m/z range (e.g., 50-500).
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Data Processing: The mass spectrum is plotted as relative intensity versus m/z.
Comprehensive Analysis and Structural Confirmation
The definitive structural confirmation of 3,3-difluoro-2,2-dimethyl-1-indanone will be achieved by a synergistic interpretation of all spectral data:
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¹H NMR: Will confirm the presence and ratio of aromatic and aliphatic protons.
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¹³C NMR: Will identify all unique carbon environments, with the characteristic triplet for the CF₂ carbon being a key indicator.
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IR Spectroscopy: Will confirm the presence of the carbonyl and C-F functional groups.
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Mass Spectrometry: Will provide the molecular weight and fragmentation patterns consistent with the proposed structure.
The combination of these techniques provides a self-validating system for the structural elucidation of 3,3-difluoro-2,2-dimethyl-1-indanone, ensuring the highest level of scientific integrity for subsequent research and development activities.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304628, 3,3-Dimethyl-1-indanone. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-INDANONE. Retrieved from [Link]
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Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone. Retrieved from [Link]
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Shah, Z. A., & Khan, M. R. (2015). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. Retrieved from [Link]
